molecular formula C9H12ClN3O B2881303 2-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine CAS No. 880579-34-0

2-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine

Cat. No. B2881303
CAS RN: 880579-34-0
M. Wt: 213.67
InChI Key: ZHORVDFEESSQLC-UHFFFAOYSA-N
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Description

“2-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine” is a chemical compound that has been used in pharmaceutical testing . It is a derivative of pyrimidin-4-amine, a class of compounds known for their wide range of biological and pharmacological activities .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, a series of novel N-pyridine substituted 2-chloro-thieno [2,3 -d ]pyrimidin-4-amine derivatives has been synthesized and characterized by 1 H and 13 C NMR spectrometry .

Scientific Research Applications

Synthesis and Biological Activity

Synthesis of Heterocyclic Compounds

Studies have demonstrated the synthesis of various pyrimidine derivatives, highlighting the versatility of 2-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine in creating compounds with potential biological activities. For example, the synthesis of pyrimidine linked pyrazole heterocyclics via microwave irradiative cyclocondensation has shown significant insecticidal and antibacterial potential, indicating the broad applicability of this compound in creating bioactive molecules (Deohate & Palaspagar, 2020).

Anticancer and Antibacterial Compounds

Novel Pd(II) and Pt(II) complexes of N,N-donor benzimidazole ligand synthesized from pyrimidine derivatives, including 2-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine, have been studied for their anticancer properties and antibacterial activity. These compounds exhibit promising results in inhibiting the growth of cancer cells and bacteria, showcasing the potential therapeutic applications of pyrimidine derivatives (Ghani & Mansour, 2011).

Antioxidant, Antimicrobial, and Antitubercular Activities

Pyrimidine-azetidinone analogues have been synthesized and evaluated for their antioxidant, in vitro antimicrobial, and antitubercular activities. These studies indicate that pyrimidine derivatives can serve as a basis for developing new pharmaceuticals with diverse biological activities (Chandrashekaraiah et al., 2014).

Chemical Reactivity and Structural Analysis

Chemical Reactivity Studies

Research has explored the chemical reactivity of pyrimidine compounds, including the synthesis of Schiff bases and the construction of nitrogen heterocyclic compounds. These studies contribute to our understanding of the chemical behavior of pyrimidine derivatives and their potential applications in synthesizing novel heterocyclic compounds (Farouk, Ibrahim, & El-Gohary, 2021).

X-ray Crystallography and Molecular Structure

The crystal structure of N-(4-chlorophenyl)-5,7-dimethyl-1,2,4-triazolo[1,5-a]pyrimidin-2-amine has been determined, providing insights into the molecular arrangement and hydrogen bonding patterns of pyrimidine derivatives. Such structural analyses are crucial for understanding the properties of these compounds and their potential applications in various scientific fields (Repich et al., 2017).

properties

IUPAC Name

2-chloro-N-(oxolan-2-ylmethyl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-9-11-4-3-8(13-9)12-6-7-2-1-5-14-7/h3-4,7H,1-2,5-6H2,(H,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHORVDFEESSQLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CNC2=NC(=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-((tetrahydrofuran-2-yl)methyl)pyrimidin-4-amine

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